

Mutated EGFR-IN-1 pharmacological profile

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Compound Focus: Mutated EGFR-IN-1

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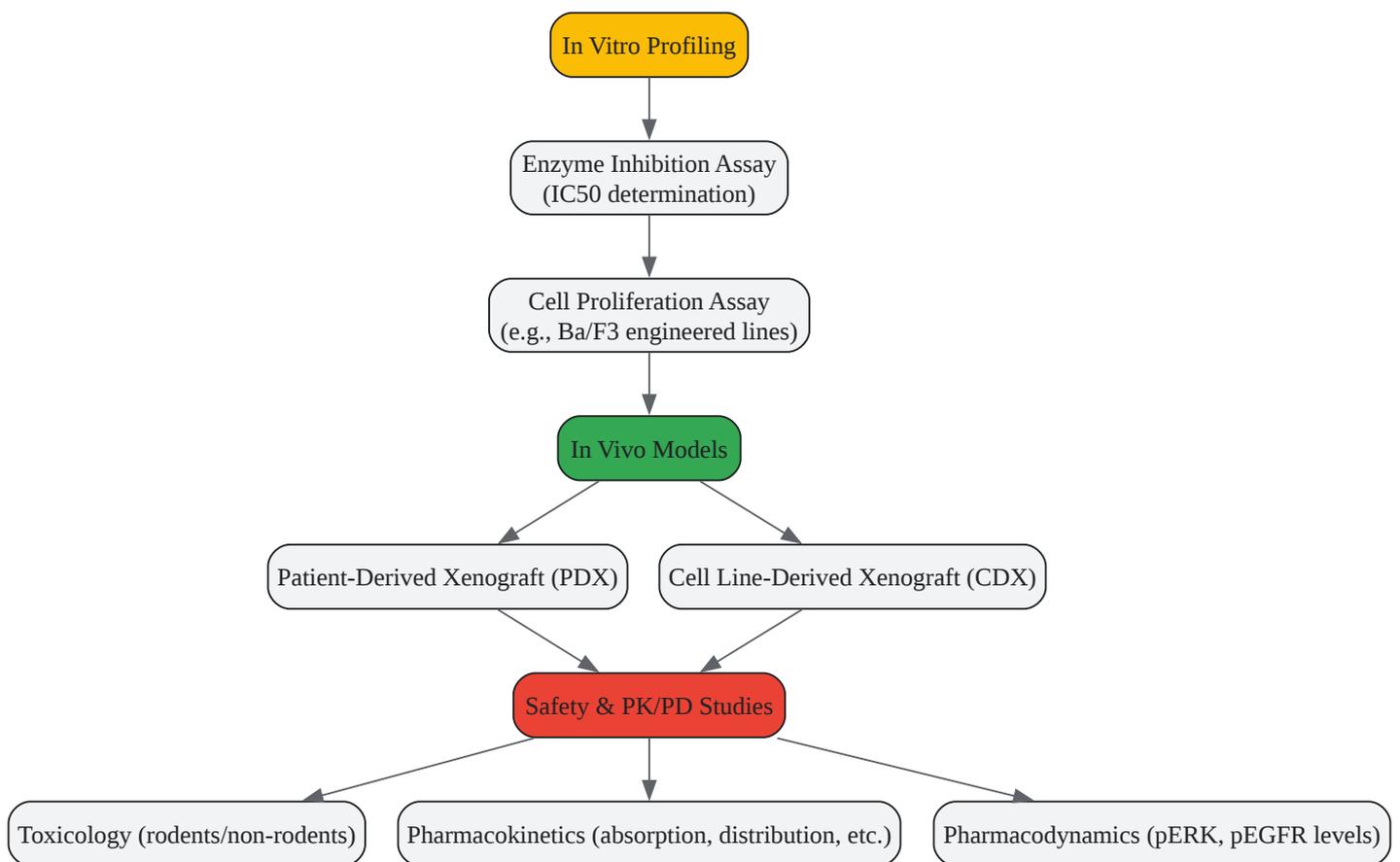
Overview of Fourth-Generation EGFR TKIs

These inhibitors are primarily designed to target the C797S mutation, a common resistance mechanism to third-generation EGFR TKIs like osimertinib [1].

Inhibitor Name	Primary Targets	Development Phase	Clinical Trial Identifier
BLU-945	Del19/L858R/T790M/C797S	Phase I/II	NCT04862780 [1]
TQB-3804	Del19/T790M/C797S or L858R/T790M/C797S	Phase I	NCT04128085 [1]
H002	Del19/L858R ± T790M ± C797S	Phase I/IIa	NCT05519293 [1]
BDTX-1535	Del19/L858R/C797S and others (e.g., L718Q, L747P)	Phase I/II	NCT05256290 [1]
JIN-A02	Del19/L858R/T790M ± C797S	Phase I/II	NCT05394831 [1]
BAY2927088	EGFR/HER2	Phase I/II	NCT05099172 [1]
BBT-176	Del19/T790M/C797S, L858R/T790M/C797S	Phase I	[1]

Experimental Models for Profiling EGFR Inhibitors

The pharmacological profile of EGFR inhibitors is typically established through a series of standardized experimental protocols. The following diagram outlines a common workflow for preclinical evaluation:



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Preclinical evaluation workflow for EGFR inhibitors

- **In Vitro Profiling:** This is the foundational stage for characterizing a compound's activity.
 - **Enzyme Inhibition Assays:** These measure the half-maximal inhibitory concentration (IC50) of the drug against purified EGFR kinase proteins, including wild-type and various mutants (e.g., L858R, T790M, C797S) [1]. The goal is to identify compounds with high potency against mutant forms and high selectivity over the wild-type EGFR to minimize side effects [1].
 - **Cell Proliferation Assays:** The potency of the inhibitor is then tested in cell lines, often engineered Ba/F3 cells, which are stably transfected to express specific EGFR mutations [1] [2]. The half-maximal inhibitory concentration (IC50) for cell viability is a critical metric for evaluating anti-tumor activity [1].
- **In Vivo Efficacy Models:** Promising compounds move to animal studies, typically mouse models.
 - **Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX):** Mice are implanted with cancer cells or human tumor tissue harboring specific EGFR mutations [1]. Researchers administer the drug and monitor tumor volume over time to confirm the *in vivo* anti-tumor efficacy observed in cell studies [1].
 - **Blood-Brain Barrier Penetration:** For EGFR-mutant NSCLC, which often metastasizes to the brain, demonstrating efficacy in intracranial models is a key objective. Inhibitors like BDTX-1535 and H002 are specifically noted for their brain penetration capability in preclinical studies [1].
- **Safety and PK/PD Studies:** These studies are crucial for determining a drug's viability for human trials.
 - **Pharmacokinetics (PK):** This involves studying the drug's absorption, distribution, metabolism, and excretion (ADME) in animal models to predict its behavior in humans [1] [3].
 - **Pharmacodynamics (PD):** This assesses the drug's biological effects on its target, such as the reduction of phosphorylated EGFR (pEGFR) or downstream markers like pERK in tumor tissues [3] [4].
 - **Toxicology:** Studies are conducted in rodents and non-rodents to establish a safe starting dose for clinical trials and identify potential target organs for toxicity [1].

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